N-benzyl-4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide
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Overview
Description
N-benzyl-4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are often explored for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-haloketones to yield the thiazolidinone core. The final step involves the acylation of the thiazolidinone with N-benzyl-N-phenylbutanamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-benzyl-4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide
- N-(5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-2-methylbenzamide
- N-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide
Uniqueness
N-benzyl-4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzyl and phenyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C27H23ClN2O2S2 |
---|---|
Molecular Weight |
507.1 g/mol |
IUPAC Name |
N-benzyl-4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide |
InChI |
InChI=1S/C27H23ClN2O2S2/c28-23-15-8-7-12-21(23)18-24-26(32)29(27(33)34-24)17-9-16-25(31)30(22-13-5-2-6-14-22)19-20-10-3-1-4-11-20/h1-8,10-15,18H,9,16-17,19H2/b24-18- |
InChI Key |
XAOWNHWRRJGGGG-MOHJPFBDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CCCN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=S |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CCCN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S |
Origin of Product |
United States |
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